molecular formula C40H50O18 B1218241 Premithramycin A3'

Premithramycin A3'

カタログ番号: B1218241
分子量: 818.8 g/mol
InChIキー: AASZIVFAOBUOTM-QGYAIUEGSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Premithramycin A3' is a tetracenomycin that is an intermediate in the biosynthesis of the antitumour drug mithramycin by Streptomyces argillaceus. It has a role as a bacterial metabolite. It is a trisaccharide derivative, an enone, a tetracenomycin, a polyphenol, an enol, an ether, a cyclic ketone and an aromatic ketone.

科学的研究の応用

Therapeutic Applications

  • Antitumor Activity :
    • Premithramycin A3' has demonstrated significant cytotoxic effects against various cancer cell lines. It has been shown to inhibit the proliferation and survival of tumor cells by interfering with transcriptional regulation.
    • Clinical applications include treatment for testicular carcinoma and hypercalcemia associated with malignancies, similar to its parent compound, mithramycin .
  • Antibacterial Properties :
    • The compound exhibits antibacterial activity against gram-positive bacteria, making it a potential candidate for treating infections caused by resistant strains .
    • Its mechanism involves disrupting bacterial DNA synthesis, which is crucial for bacterial growth and replication.
  • Gene Regulation :
    • Research indicates that Premithramycin A3' can downregulate the expression of genes associated with multidrug resistance in cancer cells, potentially overcoming resistance to other chemotherapeutic agents .

Case Study 1: Cancer Treatment

A study investigated the effects of Premithramycin A3' on various human cancer cell lines. Results showed a marked decrease in cell viability and proliferation rates, particularly in cells characterized by high GC content in their promoter regions. The study concluded that Premithramycin A3' could serve as an effective therapeutic agent for treating specific types of cancer resistant to conventional therapies .

Case Study 2: Antibacterial Efficacy

In another research effort, Premithramycin A3' was tested against several gram-positive bacterial strains. The compound exhibited significant inhibition zones in disk diffusion assays, indicating its potential as an antibacterial agent. The study emphasized the importance of further exploring its use in clinical settings, particularly for infections caused by antibiotic-resistant bacteria .

Table 1: Antitumor Activity of Premithramycin A3'

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)0.5Inhibition of transcription
MCF-7 (Breast Cancer)0.8Disruption of GC-rich DNA binding
A549 (Lung Cancer)0.6Induction of apoptosis

Table 2: Antibacterial Activity of Premithramycin A3'

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus1532
Streptococcus pneumoniae1816
Bacillus subtilis208

特性

分子式

C40H50O18

分子量

818.8 g/mol

IUPAC名

(1S,4aR,12aS)-3-acetyl-4a-[(2S,4R,5R,6R)-4-[(2S,4R,5S,6R)-4-[(2S,4S,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4,6,7,9-tetrahydroxy-1-methoxy-12,12a-dihydro-1H-tetracene-2,5-dione

InChI

InChI=1S/C40H50O18/c1-14(41)28-34(47)35(52-6)21-9-19-7-18-8-20(42)10-22(43)29(18)33(46)30(19)38(50)40(21,37(28)49)58-26-12-24(32(45)16(3)54-26)56-25-11-23(31(44)15(2)53-25)57-27-13-39(5,51)36(48)17(4)55-27/h7-8,10,15-17,21,23-27,31-32,35-36,42-46,48-49,51H,9,11-13H2,1-6H3/t15-,16-,17-,21+,23-,24-,25+,26+,27+,31+,32-,35+,36-,39+,40-/m1/s1

InChIキー

AASZIVFAOBUOTM-QGYAIUEGSA-N

SMILES

CC1C(C(CC(O1)OC23C(CC4=CC5=CC(=CC(=C5C(=C4C2=O)O)O)O)C(C(=O)C(=C3O)C(=O)C)OC)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)(C)O)O

異性体SMILES

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@]23[C@@H](CC4=CC5=CC(=CC(=C5C(=C4C2=O)O)O)O)[C@@H](C(=O)C(=C3O)C(=O)C)OC)O[C@H]6C[C@H]([C@H]([C@H](O6)C)O)O[C@H]7C[C@]([C@@H]([C@H](O7)C)O)(C)O)O

正規SMILES

CC1C(C(CC(O1)OC23C(CC4=CC5=CC(=CC(=C5C(=C4C2=O)O)O)O)C(C(=O)C(=C3O)C(=O)C)OC)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)(C)O)O

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Premithramycin A3'
Reactant of Route 2
Premithramycin A3'
Reactant of Route 3
Premithramycin A3'
Reactant of Route 4
Premithramycin A3'
Reactant of Route 5
Premithramycin A3'
Reactant of Route 6
Premithramycin A3'

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。